![molecular formula C23H45N5O12 B1260226 5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[[(2S,3S,4S)-4-[(3-amino-4,5-dihydroxy-2-oxanyl)methoxymethyl]-3-hydroxy-2-oxolanyl]oxy]-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1260226.png)
5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[[(2S,3S,4S)-4-[(3-amino-4,5-dihydroxy-2-oxanyl)methoxymethyl]-3-hydroxy-2-oxolanyl]oxy]-3-hydroxycyclohexyl]oxyoxane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[[(2S,3S,4S)-4-[(3-amino-4,5-dihydroxy-2-oxanyl)methoxymethyl]-3-hydroxy-2-oxolanyl]oxy]-3-hydroxycyclohexyl]oxyoxane-3,4-diol is a glycoside and an amino cyclitol.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Diastereoselective Hydroxylation : Research by Marin et al. (2002) demonstrated the synthesis of (2S,5R)-5-hydroxy-6-oxo-1,2-piperidinedicarboxylates, a precursor for (2S,5R)-5-hydroxylysine, using diastereoselective hydroxylation. This method involved asymmetric hydroxylation of enolates from N-protected-6-substituted piperidin-2-ones, a process applicable in the synthesis of collagen-like proteins and certain amino acids (Marin, Didierjean, Aubry, Briand, & Guichard, 2002).
Synthesis of Derivatives : Grinev et al. (1983) worked on synthesizing derivatives such as 4,5-diacetoxy- and 4-acetoxy-5-methoxy derivatives from related benzofurans and their bromo analogs. This synthesis pathway involved the production of 2-bromomethyl derivatives, which can be linked to aminomethyl derivatives and other ester compounds (Grinev, Sarkisova, Lyubchanskaya, & Alekseeva, 1983).
Regioselective Preparation of Amino Derivatives : Bréhu et al. (2005) explored the regioselective preparation of 5-amino- and 6-amino- 1,3-benzoxazole-4,7-diones, illustrating a method to synthesize amino derivatives with precise control over their positioning in the molecular structure (Bréhu, Fernandes, & Lavergne, 2005).
Enantiomerically Pure Bis(hydroxymethyl)-Branched Cyclohexenyl Purines : Research by Rosenquist Å et al. (1996) focused on synthesizing enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines. This research is pivotal for developing potential inhibitors of HIV, showcasing the significance of such compounds in medical research (Rosenquist Å, Kvarnström, Classon, & Samuelsson, 1996).
Synthesis of Methyl-2[N-substituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates : Percino and Hernández (2007) described the synthesis of various methyl-2[N-substituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates, contributing to a broader understanding of the chemical properties and potential applications of these compounds in different scientific contexts (Percino & Hernández, 2007).
Propriétés
Nom du produit |
5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[[(2S,3S,4S)-4-[(3-amino-4,5-dihydroxy-2-oxanyl)methoxymethyl]-3-hydroxy-2-oxolanyl]oxy]-3-hydroxycyclohexyl]oxyoxane-3,4-diol |
|---|---|
Formule moléculaire |
C23H45N5O12 |
Poids moléculaire |
583.6 g/mol |
Nom IUPAC |
5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[(2S,3S,4S)-4-[(3-amino-4,5-dihydroxyoxan-2-yl)methoxymethyl]-3-hydroxyoxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol |
InChI |
InChI=1S/C23H45N5O12/c24-2-11-18(33)19(34)14(28)22(38-11)39-20-9(26)1-8(25)16(31)21(20)40-23-15(30)7(4-37-23)3-35-6-12-13(27)17(32)10(29)5-36-12/h7-23,29-34H,1-6,24-28H2/t7-,8?,9?,10?,11?,12?,13?,14?,15-,16?,17?,18?,19?,20?,21?,22?,23-/m0/s1 |
Clé InChI |
YMPXSLQTYRYZTE-NLCKFRDNSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]([C@@H](O1)OC2C(C(CC(C2OC3C(C(C(C(O3)CN)O)O)N)N)N)O)O)COCC4C(C(C(CO4)O)O)N |
SMILES canonique |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(CO3)COCC4C(C(C(CO4)O)O)N)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



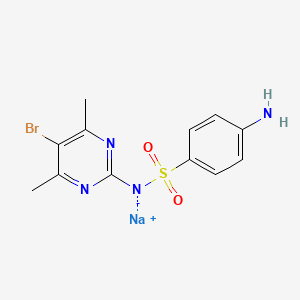
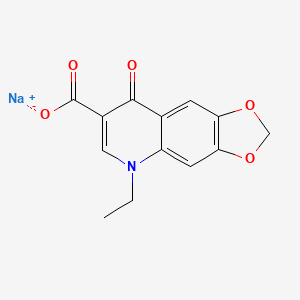
![Sodium;4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate](/img/structure/B1260145.png)
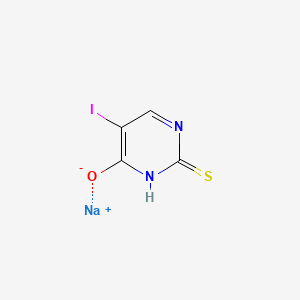
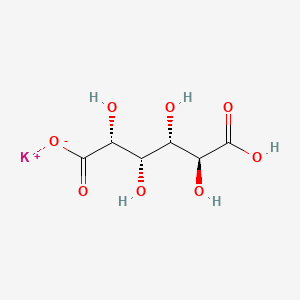
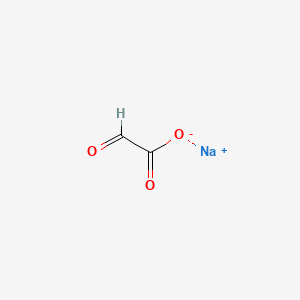
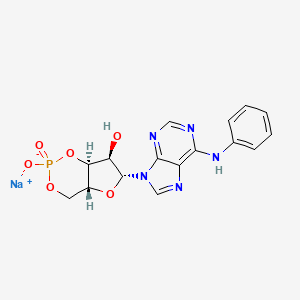
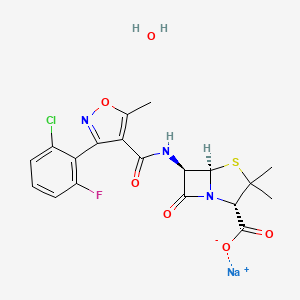
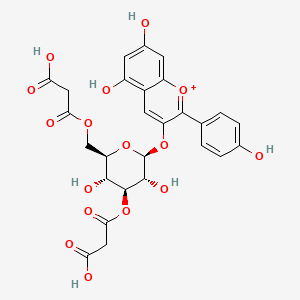
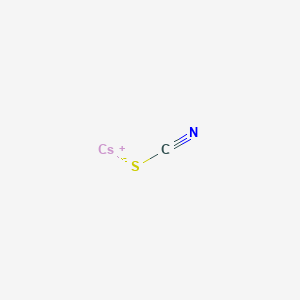
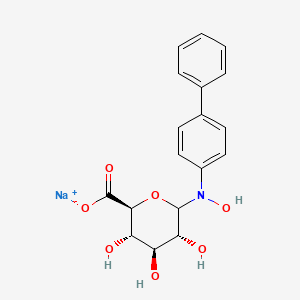
![(3S,10S,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260159.png)
![(3S,6S,9R,12S,14R,15S,16S,17Z,19Z,22S,25R)-22-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-16-hydroxy-3-[(3-hydroxyphenyl)methyl]-12-methoxy-12,15-dimethyl-6-propan-2-yl-13,23-dioxa-1,4,7,29-tetrazatricyclo[23.3.1.09,14]nonacosa-17,19-diene-2,5,8,24-tetrone](/img/structure/B1260165.png)
![(5R,6S)-7,9-dibromo-N-[2-[3,5-dibromo-4-[3-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-2-oxopropoxy]phenyl]-2-hydroxyethyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1260166.png)